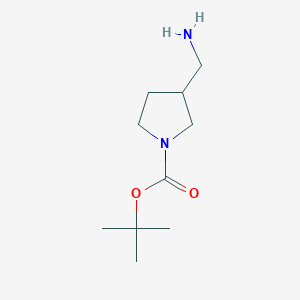

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCCBDIYOAFOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373389 | |

| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270912-72-6 | |

| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document compiles available data for the racemic mixture and its individual enantiomers, outlines standard experimental protocols for property determination, and illustrates a common synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following tables summarize the key physical data for the racemic mixture and its stereoisomers.

Racemic this compound (CAS: 270912-72-6)

| Property | Value | Notes |

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 60-65°C or 206-210°C | A notable discrepancy exists in supplier data.[3][4] |

| Boiling Point | 280.3 ± 13.0 °C (Predicted) | At 760 mmHg.[3][4] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ether, methanol, and dichloromethane. | [3] |

| pKa (Acidity Coefficient) | 10.12 ± 0.29 (Predicted) | |

| Refractive Index | 1.4740 - 1.486 | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

Note on Melting Point Discrepancy: There is a significant variation in the reported melting points for the racemic compound. While one source indicates a range of 60-65°C[3], others report a much higher range of 206-210°C[4]. This could be due to differences in purity, crystalline form (polymorphism), or measurement conditions. Researchers should verify this property for their specific batch of material.

(S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 199175-10-5)

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate |

(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 199174-29-3)

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is ramped up at a controlled rate, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. For high accuracy, the apparatus is calibrated with known standards.

Boiling Point Determination

The boiling point is typically measured at a specific pressure. For small quantities, a common method involves placing the liquid in a test tube with a capillary tube (sealed at one end) inverted inside it. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary, is recorded as the boiling point. Given the high predicted boiling point, this would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition.

Density Measurement

The density of a solid can be determined using gas pycnometry, which measures the volume of the solid by displacing an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume. For a liquid form or a solution, a pycnometer or a digital density meter can be used.

Solubility Assessment

A qualitative assessment of solubility is performed by adding a small, weighed amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated, and the substance is observed for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques such as HPLC or gravimetric analysis after solvent evaporation.

Synthetic Pathway Visualization

A common and efficient method for the synthesis of this compound involves the reduction of a nitrile precursor. This workflow is illustrated below.

This diagram illustrates the reduction of the cyano group of 1-Boc-3-cyanopyrrolidine to the primary amine of this compound. This is a standard transformation in organic synthesis, often achieved with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

References

An In-depth Technical Guide to (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

CAS Number: 199174-29-3

This technical guide provides a comprehensive overview of (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in modern medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into its chemical properties, synthesis, and critical applications, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

Core Compound Identification and Properties

(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a versatile synthetic intermediate characterized by a pyrrolidine ring with a protected amine and a chiral center.[1] Its unique structural features make it an invaluable component in the asymmetric synthesis of complex pharmaceutical agents.

Table 1: Physicochemical Properties [2][3]

| Property | Value |

| CAS Number | 199174-29-3 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate |

| Appearance | Solid |

| Boiling Point | 280.3 ± 13.0 °C at 760 mmHg |

| Melting Point | 60-65°C |

| Density | 1.0 ± 0.1 g/cm³ |

| Solubility | Soluble in common organic solvents like ether, methanol, and dichloromethane. |

| Storage Conditions | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been reported, often starting from readily available chiral precursors. Below is a detailed experimental protocol for a common synthetic pathway.

Synthesis of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate from (S)-3-hydroxypyrrolidinol hydrochloride

This synthetic route involves three key steps: Boc protection of the pyrrolidine nitrogen, mesylation of the hydroxyl group, and subsequent amination.

Experimental Protocol:

Step 1: Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate [4]

-

Suspend 34.1 g of (S)-3-hydroxypyrrolidinol hydrochloride and 29.2 g of K₂CO₃ in 400 ml of methanol under an argon atmosphere.

-

Cool the suspension to 0°-5°C.

-

Add 45.8 g of di-tert-butyl dicarbonate to the stirred suspension over 10 minutes.

-

Stir the reaction mixture at 0-5°C for 30 minutes, followed by stirring at room temperature for 4.5 hours.

-

Concentrate the suspension and dissolve the residue in 400 ml of ethyl acetate and 200 ml of water.

-

Separate the organic phase, wash with water, dry over Na₂SO₄, filter, and concentrate to yield the product.

Step 2: Preparation of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester [4]

-

Dissolve 34.1 g of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate and 29.2 ml of triethylamine in 300 ml of ethyl acetate under argon.

-

Cool the solution to 0°-5°C.

-

Add 3.91 ml of mesyl chloride in 20 ml of ethyl acetate dropwise over 30 minutes.

-

Stir the resulting suspension at 0°-5°C for 1.5 hours and then at room temperature for 16 hours.

-

Dilute the suspension with 150 ml of water, stir for 10 minutes, and separate the organic phase.

-

Wash the organic phase successively with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate to obtain the mesylated product.

Step 3: Preparation of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate [4]

-

Place 5.0 g of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester in an autoclave.

-

Evacuate the autoclave four times under argon and then cool in an acetone/CO₂ bath.

-

Introduce ammonia into the autoclave and carry out the reaction at 1.32 x 10⁷ Pa and a temperature of 150°C.

-

After stirring for 2 hours, cool the autoclave.

-

Take up the residue in methylene chloride, filter the suspension, and concentrate the filtrate to obtain the final product.

Application in Drug Development: A Key Building Block for JAK Inhibitors

(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a crucial chiral intermediate in the synthesis of several Janus kinase (JAK) inhibitors, a class of drugs that target inflammatory and autoimmune diseases.[5] Notable examples include tofacitinib and upadacitinib.

Tofacitinib

Tofacitinib (Xeljanz) is a JAK inhibitor used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6] The (R)-3-(aminomethyl)pyrrolidine moiety is a key component of its structure, contributing to its binding affinity and overall efficacy.

Upadacitinib

Upadacitinib (Rinvoq) is another JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[7] Similar to tofacitinib, the synthesis of upadacitinib utilizes a derivative of (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

Mechanism of Action: The JAK-STAT Signaling Pathway

JAK inhibitors like tofacitinib and upadacitinib exert their therapeutic effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6][8][9][10] This pathway is crucial for mediating the signaling of numerous cytokines and growth factors that are central to immune responses and inflammation.

The JAK-STAT Signaling Cascade:

-

Cytokine Binding: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immunity, and cell growth.

By inhibiting specific JAKs, drugs like tofacitinib and upadacitinib prevent the phosphorylation and activation of STATs, effectively blocking the downstream signaling cascade and reducing the production of pro-inflammatory mediators.[11][12][13]

Conclusion

(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a cornerstone of modern pharmaceutical synthesis, particularly in the development of targeted therapies for autoimmune and inflammatory diseases. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and the biological pathways of the drugs derived from it is essential for the continued advancement of novel therapeutics.

References

- 1. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]

- 2. biosynce.com [biosynce.com]

- 3. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. nbinno.com [nbinno.com]

- 6. Tofacitinib - Wikipedia [en.wikipedia.org]

- 7. Upadacitinib - Wikipedia [en.wikipedia.org]

- 8. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]

- 9. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 11. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]

- 13. ard.bmj.com [ard.bmj.com]

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document details two primary, reliable synthetic pathways, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

(S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereochemically defined structure, featuring a protected pyrrolidine ring and a primary amine, makes it an essential component for constructing complex molecules with specific biological activities. This guide outlines two principal synthetic strategies starting from readily available chiral precursors: (S)-1-Boc-3-hydroxymethylpyrrolidine and (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the target molecule is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 199175-10-5[1] |

| Appearance | Yellow oil[2] |

| Storage Temperature | 0-8°C[2] |

Synthetic Pathways

Two robust synthetic routes are detailed below, each offering distinct advantages depending on the availability of starting materials and desired scale.

Route 1: From (S)-1-Boc-3-(hydroxymethyl)pyrrolidine

This pathway involves a three-step sequence starting from the commercially available alcohol, (S)-1-Boc-3-(hydroxymethyl)pyrrolidine. The key transformations are the activation of the primary alcohol via mesylation, followed by nucleophilic substitution with azide, and subsequent reduction to the desired primary amine.

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

-

To a solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) at 0°C is added triethylamine (1.1 equivalents).

-

Methanesulfonyl chloride (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of (S)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

-

The crude mesylate from the previous step is dissolved in dimethylformamide (DMF).

-

Sodium azide (2 equivalents) is added, and the mixture is heated to 60-80°C and stirred for 16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude azide.

Step 3: Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

-

The crude azide is dissolved in methanol or ethanol.

-

Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to afford the final product.

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 1 | (S)-1-Boc-3-(hydroxymethyl)pyrrolidine | Mesyl chloride, Triethylamine | DCM | 0°C to RT | 16 h | ~95% (crude) |

| 2 | (S)-Boc-3-(mesyloxymethyl)pyrrolidine | Sodium azide | DMF | 60-80°C | 16 h | ~90% (crude) |

| 3 | (S)-Boc-3-(azidomethyl)pyrrolidine | H₂, 10% Pd/C | Methanol | RT | 16 h | >85% |

Route 2: From (S)-1-Boc-pyrrolidine-3-carboxylic acid

This alternative route begins with the readily available (S)-1-Boc-pyrrolidine-3-carboxylic acid. The carboxylic acid is first converted to a primary amide, which is then reduced to the target aminomethyl compound.

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of (S)-tert-butyl 3-(carbamoyl)pyrrolidine-1-carboxylate

-

To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as DCM or DMF, is added a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

The mixture is stirred for a short period, followed by the addition of a source of ammonia, such as ammonium chloride (1.5 equivalents).

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the amide.

Step 2: Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

-

The amide from the previous step is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

-

A reducing agent, typically lithium aluminum hydride (LiAlH₄) (2-3 equivalents), is added portion-wise at 0°C.

-

The reaction mixture is then heated to reflux and stirred until the reaction is complete.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is dried and concentrated. The crude product is purified by column chromatography.

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 1 | (S)-1-Boc-pyrrolidine-3-carboxylic acid | HATU, DIPEA, NH₄Cl | DMF | RT | 12-24 h | >90% |

| 2 | (S)-Boc-3-carbamoylpyrrolidine | LiAlH₄ | THF | 0°C to Reflux | 4-12 h | 70-85% |

Conclusion

The synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be efficiently achieved through two primary synthetic routes. Route 1, starting from the corresponding hydroxymethylpyrrolidine, offers a reliable method involving well-established transformations. Route 2, commencing with the carboxylic acid, provides a viable alternative, particularly if the starting acid is more readily accessible. The choice of route will depend on factors such as starting material availability, cost, and scale of the synthesis. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis of this important chiral building block.

References

The Versatile Scaffold: A Technical Guide to 1-Boc-3-(aminomethyl)pyrrolidine Structural Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, prized for its structural versatility and presence in numerous biologically active compounds. Among its derivatives, 1-Boc-3-(aminomethyl)pyrrolidine serves as a critical chiral building block for the synthesis of a diverse array of structural analogues with significant therapeutic potential. This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships of these analogues, providing researchers and drug development professionals with a comprehensive resource to navigate this important chemical space.

Data Presentation: Quantitative Analysis of Biological Activity

The biological evaluation of 1-Boc-3-(aminomethyl)pyrrolidine analogues has yielded a wealth of quantitative data, particularly in the areas of oncology and immunology. The following tables summarize key findings from various studies, offering a comparative look at the potency of these compounds against different biological targets.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 |

| Polysubstituted Pyrrolidines | HCT116 | 2.9 - 16 |

| Polysubstituted Pyrrolidines | HL60 | 2.9 - 16 |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Inhibition of ST2 by Pyrrolidine-Based Compounds

| Compound | Substitution Pattern | IC50 (µM) in AlphaLISA |

| 19 | p-dimethylaniline | ~10 |

| 32 | m-dimethylaniline | ~30 |

| 33 | p-pyrrolidine | ~10 |

| 34 | m-pyrrolidine | ~30 |

| 35 | p-azetidine | ~20 |

| 36 | m-hydroxy-pyrrolidine | >70 |

| 37 | m-hydroxy-piperidine | >70 |

The AlphaLISA assay measures the inhibition of the ST2/IL-33 binding interaction.

Experimental Protocols: Synthesizing the Core and its Analogues

The derivatization of the 1-Boc-3-(aminomethyl)pyrrolidine core is central to exploring its therapeutic potential. The primary amino group serves as a versatile handle for a variety of chemical transformations, including reductive amination, acylation, and urea formation.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the N-alkylation of 1-Boc-3-(aminomethyl)pyrrolidine with an aldehyde via reductive amination to form a secondary amine.

Materials:

-

1-Boc-3-(aminomethyl)pyrrolidine

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq.) in anhydrous DCM, add the aldehyde (1.0-1.2 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: General Procedure for N-Acylation using an Acyl Chloride

This protocol details the formation of an amide linkage by reacting 1-Boc-3-(aminomethyl)pyrrolidine with an acyl chloride.

Materials:

-

1-Boc-3-(aminomethyl)pyrrolidine

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the acyl chloride (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 3: One-Pot Synthesis of Ureas from 1-Boc-3-(aminomethyl)pyrrolidine

This protocol describes a practical one-pot synthesis of ureas from Boc-protected amines via the in situ generation of an isocyanate.[1][2]

Materials:

-

1-Boc-3-(aminomethyl)pyrrolidine

-

2-Chloropyridine

-

Trifluoromethanesulfonyl anhydride (Tf₂O)

-

Amine (for unsymmetrical ureas)

-

Anhydrous solvent (e.g., DCM)

Procedure:

-

To a solution of 1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) and 2-chloropyridine (1.2 eq) in anhydrous DCM at 0 °C, add trifluoromethanesulfonyl anhydride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes for the in situ generation of the isocyanate.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude urea derivative by silica gel column chromatography.

Visualizing Molecular Interactions and Workflows

Understanding the context in which these structural analogues operate is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate a general drug discovery workflow and a key signaling pathway targeted by pyrrolidine-based compounds.

Many 1-Boc-3-(aminomethyl)pyrrolidine analogues have been investigated as ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in a variety of neurological disorders.[3][4][5]

This diagram illustrates how a pyrrolidine-based antagonist can block the dopamine D2 receptor, a Gi/o-coupled GPCR.[][7] This blockade prevents the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades involving cAMP and Protein Kinase A (PKA). This mechanism is a key target for antipsychotic drugs.

Conclusion

1-Boc-3-(aminomethyl)pyrrolidine and its structural analogues represent a rich and promising area of research in drug discovery. The versatility of the pyrrolidine scaffold, combined with the synthetic accessibility of a wide range of derivatives, has led to the identification of potent modulators of various biological targets. The data and protocols presented in this guide are intended to empower researchers to further explore this chemical space and contribute to the development of novel therapeutics for a multitude of diseases. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock new opportunities for innovative drug design.

References

- 1. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]

- 2. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a key building block in the synthesis of novel pharmaceutical compounds. This document compiles available data on its solubility, outlines detailed experimental protocols for its synthesis, and presents a visual representation of the synthetic pathway.

Core Properties and Solubility

This compound is a versatile intermediate widely used in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a Boc-protected pyrrolidine ring with an aminomethyl substituent, makes it a valuable component for creating complex bioactive molecules.[1][2]

Qualitative Solubility Data

| Solvent | Solubility |

| Ether | Soluble |

| Methanol | Soluble |

| Dichloromethane | Soluble |

| Water | Insoluble |

Table 1: Qualitative solubility of this compound.

Experimental Protocols

Determination of Solubility in Organic Solvents

While specific experimental data for the solubility of this compound is not published, a general gravimetric method can be employed to determine its solubility in various organic solvents. This protocol is adapted from standard laboratory procedures for solubility determination of small molecules.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, dichloromethane, ether)

-

Analytical balance

-

Vials with tight-fitting caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.2 µm)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound, which involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A representative procedure is the reduction of a Boc-protected pyrrolidine nitrile.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

tert-Butyl 3-cyanopyrrolidine-1-carboxylate

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve tert-butyl 3-cyanopyrrolidine-1-carboxylate in methanol.

-

Carefully add 10% palladium on carbon catalyst to the solution.

-

-

Hydrogenation:

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 16-24 hours.

-

-

Work-up:

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Rinse the filter pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of a nitrile precursor.

Caption: Synthesis workflow for this compound.

References

Spectroscopic and Synthetic Guide to N-Boc-3-(aminomethyl)pyrrolidine: A Technical Resource

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Boc-3-(aminomethyl)pyrrolidine. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the characterization and preparation of this key building block.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Boc-3-(aminomethyl)pyrrolidine, providing a reliable reference for compound identification and purity assessment.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 - 3.60 | m | 2H | Pyrrolidine ring protons (N-CH2) |

| ~3.20 - 3.40 | m | 1H | Pyrrolidine ring proton (CH) |

| ~2.90 - 3.10 | m | 1H | Pyrrolidine ring proton (N-CH2) |

| ~2.65 - 2.85 | m | 2H | Aminomethyl protons (-CH2NH2) |

| ~2.00 - 2.20 | m | 1H | Pyrrolidine ring proton (CH2) |

| ~1.80 - 2.00 | m | 1H | Pyrrolidine ring proton (CH2) |

| 1.46 | s | 9H | Boc group protons (-C(CH3)3) |

| 1.35 (broad s) | s | 2H | Amine protons (-NH2) |

Note: Chemical shifts are reported for CDCl3 and can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | Carbonyl carbon (Boc C=O) |

| ~79.2 | Quaternary carbon (Boc -C(CH3)3) |

| ~54.0 | Pyrrolidine ring carbon (N-CH2) |

| ~46.5 | Pyrrolidine ring carbon (N-CH2) |

| ~45.0 | Aminomethyl carbon (-CH2NH2) |

| ~40.0 | Pyrrolidine ring carbon (CH) |

| ~28.5 | Methyl carbons (Boc -C(CH3)3) |

| ~28.0 | Pyrrolidine ring carbon (CH2) |

Note: Chemical shifts are reported for CDCl3 and can vary depending on the solvent and concentration.

Table 3: Mass Spectrometry Data

| m/z | Ion |

| 201.16 | [M+H]+ |

| 145.10 | [M-C4H8]+ or [M-56]+ |

| 101.11 | [M-Boc+H]+ or [M-100+H]+ |

Note: Fragmentation patterns can vary depending on the ionization technique used. ESI-MS is a common method for this compound.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| ~3360 | N-H stretch (amine, symmetric and asymmetric) |

| ~2970 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (carbamate) |

| ~1520 | N-H bend (amine) |

| ~1410 | C-N stretch |

| ~1170 | C-O stretch |

Note: IR data is often acquired using an ATR-FTIR spectrometer.

Experimental Protocols

Detailed methodologies for the synthesis of N-Boc-3-(aminomethyl)pyrrolidine and the acquisition of its spectroscopic data are provided below.

Synthesis of N-Boc-3-(aminomethyl)pyrrolidine

This protocol describes a common method for the synthesis of N-Boc-3-(aminomethyl)pyrrolidine via reduction of a nitrile precursor.

Materials:

-

tert-Butyl 3-cyanopyrrolidine-1-carboxylate

-

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na2SO4)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and wash with saturated aqueous NaHCO3 and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(aminomethyl)pyrrolidine.

-

If necessary, purify the product by flash column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-3-(aminomethyl)pyrrolidine in approximately 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent in a 5 mm NMR tube.

-

1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the protonated molecular ion ([M+H]+) and key fragment ions.

Infrared (IR) Spectroscopy:

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. If the sample is an oil, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Processing: The resulting spectrum should be baseline corrected. Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of N-Boc-3-(aminomethyl)pyrrolidine.

Caption: Synthetic and analytical workflow for N-Boc-3-(aminomethyl)pyrrolidine.

In-Depth Technical Guide to the Chemical Stability of tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its stability profile is crucial for ensuring the quality, purity, and shelf-life of this compound and the active pharmaceutical ingredients (APIs) derived from it. This document details its predicted degradation pathways under various stress conditions, provides detailed experimental protocols for stability testing, and presents expected stability data in a structured format.

Introduction

This compound (CAS No. 270912-72-6) is a bifunctional molecule containing a secondary amine within a pyrrolidine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group. The chemical stability of this compound is largely dictated by the lability of the Boc group and the reactivity of the pyrrolidine and aminomethyl functionalities. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Predicted Chemical Stability and Degradation Pathways

The primary route of degradation for this compound is the cleavage of the Boc-protecting group, particularly under acidic conditions. The pyrrolidine ring and the primary amine may also be susceptible to oxidation.

Hydrolytic Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then form isobutylene and carbon dioxide, ultimately yielding 3-(aminomethyl)pyrrolidine.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: The Boc group is generally stable under basic conditions, making this a robust protecting group in base-mediated reactions. Significant degradation is not expected under typical basic conditions.

Oxidative Stability

The secondary amine within the pyrrolidine ring and the primary aminomethyl group are potential sites for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides, hydroxylamines, or other oxidation products.

Thermal Stability

As a solid, this compound is expected to be stable at recommended storage temperatures (4°C). At elevated temperatures, thermal decomposition may occur, potentially involving the cleavage of the Boc group.

Photostability

Exposure to light, particularly UV radiation, may induce photodegradation. While specific data is not available, compounds with amine functionalities can be susceptible to photolytic cleavage or oxidation. It is recommended to store this compound protected from light.

Quantitative Stability Data (Predicted)

The following table summarizes the predicted stability of this compound under various forced degradation conditions. These values are estimations based on the known chemistry of the Boc protecting group and pyrrolidine derivatives and should be confirmed by experimental studies.

| Stress Condition | Reagent/Parameters | Duration | Predicted Degradation (%) | Primary Degradation Product |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | > 90% | 3-(aminomethyl)pyrrolidine |

| Basic Hydrolysis | 0.1 N NaOH | 24 hours | < 10% | No significant degradation |

| Oxidative | 3% H₂O₂ | 24 hours | 10 - 30% | Oxidized pyrrolidine derivatives |

| Thermal (Solid) | 60°C | 7 days | < 5% | No significant degradation |

| Photolytic (Solution) | ICH Q1B Option 2 | 1.2 million lux hours & 200 watt hours/m² | 5 - 20% | Photodegradation products |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify the parent compound from its degradation products.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradation products.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Study Protocols

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.

-

Incubate the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before injection into the HPLC system.

-

To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.

-

Incubate the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before HPLC analysis.

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.

-

Incubate the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

Analyze the samples directly by HPLC.

-

Accurately weigh a sample of the solid compound into a suitable container.

-

Place the container in a temperature-controlled oven at 60°C for 7 days.

-

At specified time points, withdraw a sample, dissolve it in the mobile phase to the desired concentration, and analyze by HPLC.

-

Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water).

-

Expose the solution in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B (Option 2: a combination of a cool white fluorescent lamp and a near-UV lamp).

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC at appropriate time intervals.

Visualizations

Logical Relationship of Stability Factors

Caption: Key factors influencing the chemical stability of the molecule.

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Conclusion

This compound exhibits predictable stability based on its functional groups. The Boc group is the most labile part of the molecule, readily cleaved under acidic conditions, while the amine functionalities are susceptible to oxidation. For optimal stability and to ensure the integrity of this synthetic intermediate, it is recommended to store the compound at refrigerated temperatures (4°C) and protected from light and acidic environments. The provided experimental protocols serve as a robust framework for performing forced degradation studies to confirm these stability characteristics and to identify and quantify any potential impurities.

Commercial Availability and Synthetic Utility of Chiral tert-Butyl 3-(Aminomethyl)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 3-(aminomethyl)pyrrolidine derivatives are pivotal building blocks in medicinal chemistry, frequently incorporated into the structures of biologically active compounds. Their rigid, three-dimensional scaffold and the presence of a key primary amine functional group make them valuable for introducing specific spatial arrangements and interaction points in drug candidates. This technical guide provides a comprehensive overview of the commercial availability of the enantiomerically pure forms of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a commonly used protected version of this scaffold, and explores its synthetic utility.

Commercial Availability

The tert-butyl carbamate (Boc) protected forms of both (R)- and (S)-3-(aminomethyl)pyrrolidine are commercially available from a variety of suppliers, facilitating their direct use in research and development without the need for de novo chiral synthesis. The availability of these reagents in high purity is critical for ensuring the stereochemical integrity of downstream compounds.

(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

| Supplier | CAS Number | Purity | Catalog Number | Additional Information |

| SynHet | 199174-29-3 | >99% | CAS-199174-29-3 | Available in bulk and pre-packed quantities. Pharma grade (USP, BP, Ph. Eur.) available.[1] |

| BLDpharm | 199174-29-3 | - | 199174-29-3 | Requires cold-chain transportation.[2] |

| INDOFINE Chemical Company | 199174-29-3 | 98% | 08-1578 | - |

| Advanced ChemBlocks | 199174-29-3 | - | A-314 | -[3] |

| Echemi | 199174-29-3 | 99.00% | - | Supplied by Compound Net Biotechnology Inc. and HANGZHOU LEAP CHEM CO., LTD.[4] |

(S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

| Supplier | CAS Number | Purity | Catalog Number | Additional Information |

| Chem-Impex | 199175-10-5 | ≥ 99% (HPLC) | - | Appears as a yellow oil.[5] |

| Sigma-Aldrich | 199175-10-5 | 95% | 689823 | Discontinued, but information is available.[6] |

| Advanced ChemBlocks | 199175-10-5 | - | A-313 | -[3] |

Racemic this compound

| Supplier | CAS Number | Purity | Catalog Number | Additional Information |

| ChemScene | 270912-72-6 | ≥98% | CS-D0664 | -[7] |

| Biosynce | 270912-72-6 | >97% | - | Available from gram to kilogram scale.[8] |

| Sigma-Aldrich | 270912-72-6 | - | 721816 | Solid form.[9] |

| BLDpharm | 270912-72-6 | - | 270912-72-6 | -[10] |

| AbacipharmTech | 270912-72-6 | - | SH007770 | -[11] |

Synthetic Applications and Methodologies

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[12][13] The chiral nature of many drug targets necessitates the use of enantiomerically pure building blocks to ensure selective interaction and biological activity.[14][15] this compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules. The Boc-protecting group allows for selective manipulation of the primary amine, while the pyrrolidine nitrogen can be functionalized after deprotection.

While specific, detailed experimental protocols for the synthesis of chiral this compound are often proprietary to the manufacturers, general synthetic strategies for related chiral pyrrolidines are well-documented in the scientific literature. These methods often involve asymmetric synthesis or the use of a chiral pool starting material. For instance, (R)-pyrrolidine-3-carboxylic acid is a readily available chiral building block that can be elaborated into various derivatives.[12]

A general workflow for the utilization of this chiral building block in drug discovery is outlined below.

Caption: Synthetic workflow using chiral 3-(aminomethyl)pyrrolidine.

Logical Relationship in Chiral Drug Design

The importance of using enantiomerically pure starting materials like chiral 3-(aminomethyl)pyrrolidine-1-carboxylate stems from the stereospecificity of biological systems. A drug molecule and its biological target (e.g., an enzyme or receptor) interact in a three-dimensional space, much like a key fitting into a lock. The use of a single enantiomer can lead to improved therapeutic efficacy and a better safety profile, as the other enantiomer might be inactive or even cause undesirable side effects.

Caption: Role of chiral building blocks in drug design.

Conclusion

The ready commercial availability of both enantiomers of this compound provides drug discovery and development scientists with a valuable tool for the synthesis of novel, stereochemically defined compounds. The strategic use of such chiral building blocks is a cornerstone of modern medicinal chemistry, enabling the development of safer and more effective therapeutics. The data and workflows presented in this guide are intended to facilitate the efficient incorporation of this versatile scaffold into drug design programs.

References

- 1. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]

- 2. 199174-29-3|(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Pyrrolidine - Products [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-3-(Aminomethyl)-1-Boc-pyrrolidine 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. biosynce.com [biosynce.com]

- 9. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 10. 270912-72-6|this compound|BLD Pharm [bldpharm.com]

- 11. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a pivotal structural motif in the landscape of medicinal chemistry and drug discovery. Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold." This versatile core imparts favorable physicochemical properties to molecules, including enhanced aqueous solubility and a three-dimensional architecture that facilitates precise interactions with biological targets.[1][2][3] The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of chemical space, a critical aspect in the design of novel therapeutics with high potency and selectivity.[1][3] This technical guide delves into the multifaceted role of pyrrolidine derivatives in drug discovery, offering insights into their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data and detailed experimental protocols.

Therapeutic Applications of Pyrrolidine Derivatives

The structural attributes of the pyrrolidine scaffold have been harnessed to develop a wide array of therapeutic agents across various disease areas. The stereochemistry of the pyrrolidine ring is a crucial determinant of biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles due to differential binding to enantioselective protein targets.[1]

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against numerous cancer cell lines with potentially lower side effects.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes and disruption of cellular processes essential for cancer cell proliferation and survival.

A notable example is the class of spiro[pyrrolidine-3,3'-oxindoles] , which have shown significant anti-breast cancer activity.[5][6] These compounds can be synthesized through methods like the Pictet-Spengler-oxidative ring contraction.[6]

Table 1: Anticancer Activity of Representative Pyrrolidine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |

| Spiro[pyrrolidine-3,3'-oxindole] | Compound 7 | MCF-7 (Breast) | 83.08 µg/mL | [5] |

| Spiro[pyrrolidine-3,3'-oxindole] | Compound 12 | MCF-7 (Breast) | 84.68 µg/mL | [5] |

| Spiro[pyrrolidine-3,3'-oxindole] | Compound 16 | MCF-7 (Breast) | 95.68 µg/mL | [5] |

| Spiro[pyrrolidine-3,3'-oxindole] | Compound 20 | MCF-7 (Breast) | 114.23 µg/mL | [5] |

| Spirooxindole-pyrrolidine | Compound 5l | MCF-7 (Breast) | 3.4 µM | [7] |

| Spirooxindole-pyrrolidine | Compound 5o | MCF-7 (Breast) | 4.5 µM | [7] |

| Spirooxindole-pyrrolidine | Compound 5l | MDA-MB-231 (Breast) | 8.4 µM | [7] |

| Spirooxindole-pyrrolidine | Compound 5o | MDA-MB-231 (Breast) | 4.3 µM | [7] |

| Spirooxindole pyrrolidine/pyrrolizidine | Compound 5f | A549 (Lung) | 1.2 µM (48h) | [8] |

Anticonvulsant Properties

Pyrrolidine-2,5-dione derivatives are a well-established class of anticonvulsant agents. Their structure-activity relationship (SAR) has been extensively studied, revealing that substitutions at the 3-position of the pyrrolidine-2,5-dione scaffold significantly influence their anticonvulsant activity.[1] Levetiracetam, a notable pyrrolidine derivative, is an approved antiepileptic drug, although its precise mechanism of action is not fully understood.[9][10]

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Seizure Model | ED50 Value (mg/kg) | Reference |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (12) | MES | 16.13 | [1] |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (12) | scPTZ | 133.99 | [1] |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (23) | MES | 37.79 | [1] |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (23) | scPTZ | 128.82 | [1] |

| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (24) | MES | 16.37 | [1] |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES | 62.14 | [2] |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6 Hz | 75.59 | [2] |

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | MES | 41.0 | [11] |

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | scPTZ | 101.6 | [11] |

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | 6 Hz | 45.42 | [11] |

Antibacterial Activity

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Pyrrolidine derivatives, particularly those integrated with other heterocyclic systems like oxazolidinones, have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[5][12] One of their mechanisms of action involves the inhibition of essential bacterial enzymes like DNA gyrase.[13]

Table 3: Antibacterial Activity of Pyrrolidine-Containing Compounds

| Compound Class | Derivative Example | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Oxazolidinone-pyrrolidinyl conjugate | Compound 3a | Bacillus subtilis | 1.1 | [12] |

| Oxazolidinone-pyrrolidinyl conjugate | Compound 3a | Pseudomonas aeruginosa | 1.1 | [12] |

| Oxazolidinone with nitrofuran moiety | Intermediate 2 | Bacillus subtilis | 1.17 | [12] |

| Oxazolidinone with nitrofuran moiety | Intermediate 2 | Staphylococcus aureus MLS-16 | 2.34 (MBC) | [12] |

| Benzoxazinyl-oxazolidinone | Compound 16 | Gram-positive panel | < 0.5 | [14] |

| Nitroimidazolyl–oxazolidinone hybrid | Compound 28 | Various strains | 0.006 - 0.781 | [14] |

Antiviral Activity

Pyrrolidine derivatives have also made a significant impact in the field of antiviral drug discovery, particularly against the Hepatitis C virus (HCV).[2] Several approved HCV NS3/4A serine protease inhibitors, such as glecaprevir and voxilaprevir, incorporate a pyrrolidine moiety.[2]

Table 4: Anti-HCV Activity of Pyrrolidine Derivatives

| Compound Class | Derivative Example | HCV Genotype | EC50 Value (µM) | Reference |

| Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one | Compound 34 | 1b | 1.8 | [15] |

| Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one | Compound 34 | 2a | 4.5 | [15] |

| Pyrazolobenzothiazine derivative | Compound 4a | 1b | 3.6 | [16] |

Key Synthetic Methodologies

The synthesis of functionalized pyrrolidine rings is a cornerstone of their application in drug discovery. Several powerful and versatile methods have been developed to construct this important scaffold.

[3+2] Cycloaddition of Azomethine Ylides

One of the most prominent methods for synthesizing polysubstituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[4][11] This reaction allows for the stereoselective construction of the pyrrolidine ring with the creation of multiple stereocenters in a single step. The reaction can be catalyzed by various metals, such as silver (Ag) or copper (Cu), to control the stereochemical outcome.[17]

References

- 1. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one derivatives as novel selective anti-hepatitis C virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT (Assay protocol [protocols.io]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Boc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the fields of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool. Its widespread use is a testament to its unique balance of stability and selective lability, offering a robust yet elegantly removable shield for amine functionalities. This technical guide provides a comprehensive exploration of the core principles of Boc protecting group chemistry, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their synthetic endeavors.

Core Principles: The Chemistry of the Boc Group

The primary function of the Boc group is to temporarily protect primary and secondary amines from participating in unwanted reactions. This is achieved by converting the nucleophilic and basic amine into a significantly less reactive carbamate.[1] The Boc group's steric bulk and electronic properties render the protected amine stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.[2][3]

A key advantage of the Boc protecting group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation used to remove the benzyloxycarbonyl (Cbz) group.[4] This orthogonality is a critical feature in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where sequential deprotection is required.[4][5]

Mechanism of Boc Protection

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[6] The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O.[3] This is typically performed in the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to neutralize the resulting protonated amine.[4] The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc protected amine and a t-butyl carbonate leaving group. This leaving group readily decomposes into carbon dioxide and t-butoxide, driving the reaction to completion.[3]

Mechanism of amine protection using Boc anhydride.

Mechanism of Boc Deprotection

The Boc group is characteristically labile to acidic conditions.[2] This acid-catalyzed removal is the cornerstone of its utility. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a solution with a scavenger like anisole or thioanisole to prevent the reactive tert-butyl cation intermediate from causing side reactions.[7] The mechanism involves protonation of the carbamate's carbonyl oxygen by the acid, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[6]

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, base, and temperature. The following tables summarize typical reaction conditions and yields for various amines.

Table 1: N-Boc Protection of Various Amines

| Amine Substrate | Reagent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Aniline | (Boc)₂O (1) | Amberlite-IR 120 (15% w/w) | Solvent-free | RT | <1 min | 99 | [8] |

| Benzylamine | (Boc)₂O (1.1) | Et₃N (1.5) | CH₂Cl₂ | RT | 2 h | 98 | [9] |

| 4-Nitroaniline | (Boc)₂O (1.1) | Et₃N (1.5) | CH₂Cl₂ | RT | 4 h | 92 | [9] |

| Dibutylamine | (Boc)₂O (1.1) | None | Water:Acetone (9.5:0.5) | RT | 10 min | 95 | [9] |

| 4-Aminophenol | (Boc)₂O (1.1) | None | Water:Acetone (9.5:0.5) | RT | 8 min | 96 | [9] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0) | NaHCO₃ (sat. aq.) | Dioxane | 0 to RT | Overnight | 89 | [10] |

Table 2: N-Boc Deprotection of Various Protected Amines

| N-Boc Substrate | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| N-Boc-aniline | TFA (5 equiv) | CH₂Cl₂ | 60 (microwave) | 30 min | >95 (crude) | [11][12] |

| N-Boc-benzylamine | 20% TFA | CH₂Cl₂ | RT | 10-20 min | High | [13] |

| N-Boc-indole | 4M HCl | Dioxane/MeOH (1:1) | RT | 10-20 min | High | [13] |

| N-Boc-sulfamide | Dawson heteropolyacid (10% w/w) | CH₂Cl₂ | RT | 15-30 min | 90-95 | [14] |

| General N-Boc Amine | 25% TFA | CH₂Cl₂ | RT | 2 h | Not specified | [15] |

| General N-Boc Amine | TsOH·H₂O | DME | 40 | 2 h | 91-98 | [16] |

Experimental Protocols

Precise and reproducible experimental procedures are crucial for successful synthesis. The following are detailed protocols for a representative Boc protection and deprotection reaction.

Protocol 1: N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate.[4]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without the need for further purification.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc group using trifluoroacetic acid in dichloromethane.[15]

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane.

-

Reagent Addition: Slowly add trifluoroacetic acid to the solution. The final concentration of TFA is typically between 20-50% (v/v).

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours depending on the substrate.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure.

-